N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide
Overview
Description
N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.19329732 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Research into compounds structurally related to N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide demonstrates significant antitumor activities. For instance, the synthesis and evaluation of 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones have shown promising antitumor activities (Abdel-Jalil et al., 2005). This suggests that modifying the quinazolinone core structure can lead to compounds with potential applications in cancer research and therapy.
Antihypertensive Agents
The development of piperidine derivatives with a quinazoline ring system has been explored for their potential antihypertensive properties. Specifically, certain derivatives have demonstrated strong hypotensive effects in animal models, indicating their utility as potential antihypertensive agents (Takai et al., 1986). This area of research highlights the cardiovascular applications of compounds within the same structural family, emphasizing the versatility of quinazolinyl methyl benzamide derivatives in therapeutic development.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, which include modifications to the quinazolinone structure, has led to the identification of molecules with significant anti-inflammatory and analgesic activities. These compounds have shown promising results as cyclooxygenase inhibitors, offering a foundation for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Further modifications to the quinazolinone backbone have resulted in the creation of derivatives with notable antimicrobial activities. These compounds have been tested against a range of bacterial and fungal pathogens, demonstrating the potential of quinazolinone derivatives in addressing infectious diseases (Mohamed et al., 2010).
Properties
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-6-4-5-14-27(17)15-13-25-22(29)19-11-9-18(10-12-19)16-28-23(30)20-7-2-3-8-21(20)26-24(28)31/h2-3,7-12,17H,4-6,13-16H2,1H3,(H,25,29)(H,26,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREULFKSIJNCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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